molecular formula C9H11F3N2O4 B562943 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate CAS No. 886209-47-8

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Cat. No. B562943
M. Wt: 268.192
InChI Key: KXQYFSRZPNLIDW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as indole-3-acetamido-polyamine conjugates have been synthesized and evaluated for antimicrobial activities . These compounds were found to exhibit strong growth inhibition of various bacteria .

Scientific Research Applications

Diketopyrrolopyrroles (DPPs)

Diketopyrrolopyrroles, closely related to the compound , are highlighted for their extensive applications due to their outstanding optical properties. These compounds are utilized in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The adaptability of DPPs stems from their straightforward synthesis, good stability, and nearly perfect fluorescence quantum yield, making them valuable in both research and practical applications. The enhancement of their chromophore leads to a significant alteration in their optical properties, including a strong bathochromic shift in absorption and an increase in two-photon absorption cross-section, paving the way for their continued relevance in optical materials (Grzybowski & Gryko, 2015).

Conjugated Polymers

The structural resemblance of isoDPP, BDP, and NDP to DPP makes them promising in the field of electronic devices due to their distinct optical, electrochemical, and device performance attributes. Conjugated polymers containing these chromophores have been explored since 2011, showing potential for high-performance electronic devices. This review underscores the theoretical framework for designing D–A type conjugated polymers for electronic applications (Deng et al., 2019).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered pyrrolidine ring, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold enhances the pharmacophore space exploration, contributes to the stereochemistry of molecules, and increases three-dimensional coverage, a phenomenon known as "pseudorotation." The review presents bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, indicating the significant role of pyrrolidine and its derivatives in drug discovery (Li Petri et al., 2021).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries, involves the application of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of lead molecules, demonstrating the intersection of catalysis and medicinal chemistry (Parmar et al., 2023).

Ionic Liquid-Based Catalysts for CO2 Conversion

Ionic liquids (ILs) serve as both solvents and catalysts for CO2 capture and conversion into value-added chemicals, highlighting the environmental applications of pyrrole derivatives. The review focuses on IL-based catalysts for converting CO2 into quinazoline-2,4(1H,3H)-diones, showcasing the potential of these compounds in addressing climate change through innovative chemical conversion strategies (Zhang et al., 2023).

properties

IUPAC Name

1-(3-aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.C2HF3O2/c8-4-1-5-9-6(10)2-3-7(9)11;3-2(4,5)1(6)7/h2-3H,1,4-5,8H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQYFSRZPNLIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725391
Record name Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

CAS RN

886209-47-8
Record name Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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